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Compound of Interest

Compound Name: 9,9-Dimethylfluoren-2-amine-d7

Cat. No.: B15599859 Get Quote

An In-depth Technical Guide to 9,9-Dimethylfluoren-2-amine-d7 for Researchers and Drug

Development Professionals

This technical guide provides comprehensive information on 9,9-Dimethylfluoren-2-amine-d7,

a deuterated analogue of 9,9-Dimethylfluoren-2-amine. This document is intended for

researchers, scientists, and drug development professionals, offering details on its properties,

supplier, safety, and applications, with a focus on its use as an internal standard in metabolic

studies.

Introduction
9,9-Dimethylfluoren-2-amine-d7 is the deuterium-labeled version of 9,9-Dimethylfluoren-2-

amine.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their

stable isotope deuterium, are invaluable tools in pharmaceutical research. This substitution can

alter the metabolic profile of a molecule, often leading to improved pharmacokinetic properties

due to the kinetic isotope effect—the stronger carbon-deuterium bond is more resistant to

enzymatic cleavage.[2] Primarily, deuterated compounds like 9,9-Dimethylfluoren-2-amine-d7
serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass

spectrometry (LC-MS/MS). Their near-identical physicochemical properties and co-elution with

the non-labeled analyte allow for precise correction of matrix effects and other experimental

variabilities.[3][4]
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9,9-Dimethylfluoren-2-amine-d7 is available from specialized chemical suppliers.

Identifier Value Source

Product Name
9,9-Dimethylfluoren-2-amine-

d7
MedChemExpress

Synonyms
2-Amino-9,9-dimethylfluorene-

d7
MedChemExpress

Supplier MedChemExpress [1]

CAS Number 2837147-38-1 [1]

Unlabeled CAS 108714-73-4 [5]

Physicochemical and Spectral Data
Specific experimental data for 9,9-Dimethylfluoren-2-amine-d7 is not readily available in

public literature. However, the physicochemical properties are expected to be nearly identical to

its non-deuterated counterpart, 9,9-Dimethylfluoren-2-amine.

Table 1: Physicochemical Properties of 9,9-Dimethylfluoren-2-amine (Non-Deuterated

Analogue)
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Property Value Source

Molecular Formula C₁₅H₁₅N [6]

Molecular Weight 209.29 g/mol [6]

Appearance
White to light yellow to green

powder/crystal
[7]

Melting Point 166.0 to 170.0 °C [8]

Boiling Point 374.2°C at 760 mmHg [9]

Density 1.107 g/cm³ [9]

Purity ≥98%

Storage Temperature

Room Temperature, kept in a

dark place under inert

atmosphere

[10]

Note: This data is for the non-deuterated compound (CAS 108714-73-4) and serves as a close

approximation for the d7 variant.

Material Safety Data Sheet (MSDS)
A specific Material Safety Data Sheet for 9,9-Dimethylfluoren-2-amine-d7 is not publicly

available. The safety profile is expected to be very similar to the non-deuterated compound.

Researchers should handle the compound with appropriate laboratory precautions.

Table 2: Summary of Hazard Information for 9,9-Dimethylfluoren-2-amine (Non-Deuterated

Analogue)
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Hazard Category GHS Classification Precautionary Statements

Signal Word Warning -

Acute Toxicity H302: Harmful if swallowed

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

Skin Irritation H315: Causes skin irritation

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Eye Irritation
H319: Causes serious eye

irritation

P310: Immediately call a

POISON CENTER or

doctor/physician.

Acute Inhalation H332: Harmful if inhaled -

Respiratory Irritation
H335: May cause respiratory

irritation
-

Disclaimer: This information is based on the MSDS for the non-deuterated analogue (CAS

108714-73-4) and should be used for guidance only. Always consult the supplier-specific

MSDS and follow established safety protocols.

Synthesis Outline
While a specific synthesis protocol for the d7 variant is proprietary, the synthesis of the parent

compound, 9,9-Dimethylfluoren-2-amine, typically involves the modification of a fluorene

backbone.[11] A plausible route for the deuterated analogue would involve using deuterated

starting materials or reagents during the synthesis. A general synthesis for a related derivative,

7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde, starts from 2-bromo-9,9-dimethyl-

7-nitro-9H-fluorene, which undergoes a series of reactions including nucleophilic substitution,

reduction of the nitro group, and reductive methylation.[12]
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Experimental Protocols
9,9-Dimethylfluoren-2-amine-d7 is primarily used as an internal standard in quantitative

assays. Below are representative protocols for its application.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver
Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a test compound,

using 9,9-Dimethylfluoren-2-amine-d7 as an internal standard for LC-MS/MS analysis.[3]

1. Materials and Reagents:

Test compound

9,9-Dimethylfluoren-2-amine-d7 (Internal Standard, IS)

Pooled liver microsomes (e.g., human, rat)

NADPH regenerating system

Phosphate buffer (e.g., 100 mM, pH 7.4)

Ice-cold acetonitrile (ACN)

96-well plates

2. Procedure:

Preparation of Solutions:

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

Prepare a stock solution of the internal standard, 9,9-Dimethylfluoren-2-amine-d7 (e.g.,

1 mg/mL in methanol).

Prepare a working solution of the test compound by diluting the stock solution in buffer to

the desired concentration (e.g., 1 µM).
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Prepare a quenching solution of ice-cold ACN containing the internal standard at a fixed

concentration.

Incubation:

In a 96-well plate, add the liver microsomal suspension and the phosphate buffer.

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

Initiate the metabolic reaction by adding the NADPH regenerating system and the test

compound working solution.

Sampling and Reaction Termination:

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the

incubation mixture.

Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with

the internal standard to stop the reaction and precipitate proteins.[3]

Sample Processing:

Centrifuge the plate to pellet the precipitated proteins.

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

Analyze the samples via a validated LC-MS/MS method.

Calculate the peak area ratio of the test compound to the internal standard for each time

point.

Plot the natural logarithm of the percentage of the remaining parent compound versus

time. The slope of this curve represents the elimination rate constant, which is used to

calculate the in vitro half-life.
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Workflow for In Vitro Metabolic Stability Assay
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Caption: Workflow for an in vitro metabolic stability assay.
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Protocol 2: General LC-MS/MS Quantification Using a
Deuterated Internal Standard
This protocol provides a general methodology for quantifying an analyte in a biological matrix

using its deuterated internal standard, such as 9,9-Dimethylfluoren-2-amine-d7.

1. Preparation of Standards and Samples:

Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the deuterated internal

standard (IS) in a suitable organic solvent (e.g., methanol).

Calibration Curve Standards: Prepare a series of working standard solutions by serially

diluting the analyte stock solution. Spike these into the blank biological matrix to create

calibration standards at various concentrations.

Internal Standard Spiking Solution: Prepare a working solution of the deuterated IS at a

concentration that provides a stable and robust signal.

Sample Preparation: To an aliquot of the unknown sample, add a fixed volume of the IS

spiking solution. Perform sample cleanup (e.g., protein precipitation, solid-phase extraction,

or liquid-liquid extraction).

2. LC-MS/MS Instrument Parameters:

Liquid Chromatography (LC):

Column: Select an appropriate column (e.g., C18) for retaining the analyte.

Mobile Phase: Use a gradient elution with suitable mobile phases (e.g., water with 0.1%

formic acid and acetonitrile with 0.1% formic acid).

Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.

Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Determine the optimal precursor ion to product ion transitions for both

the analyte and the deuterated IS by infusing the individual standards. The precursor ion

for the IS will be heavier than the analyte by the number of deuterium atoms (in this case,

+7 Da).

3. Data Acquisition and Processing:

Inject the prepared calibration standards and samples onto the LC-MS/MS system.

Integrate the peak areas for the analyte and the IS in each injection.

Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.

Construct a calibration curve by plotting the peak area ratio of the standards against their

known concentrations.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios from the calibration curve.
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General Workflow for LC-MS/MS Quantification
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Caption: Workflow for quantification using a deuterated internal standard.
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Conclusion
9,9-Dimethylfluoren-2-amine-d7 is a valuable tool for researchers in drug discovery and

development. Its primary application as an internal standard in LC-MS/MS-based bioanalysis

allows for highly accurate and precise quantification of its non-deuterated analogue in complex

biological matrices. While specific data for the deuterated compound is limited, the information

available for 9,9-Dimethylfluoren-2-amine provides a strong basis for its handling, safety, and

application in robust analytical methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [9,9-Dimethylfluoren-2-amine-d7 supplier and material
safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599859#9-9-dimethylfluoren-2-amine-d7-supplier-
and-material-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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